cacospongionolide B

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

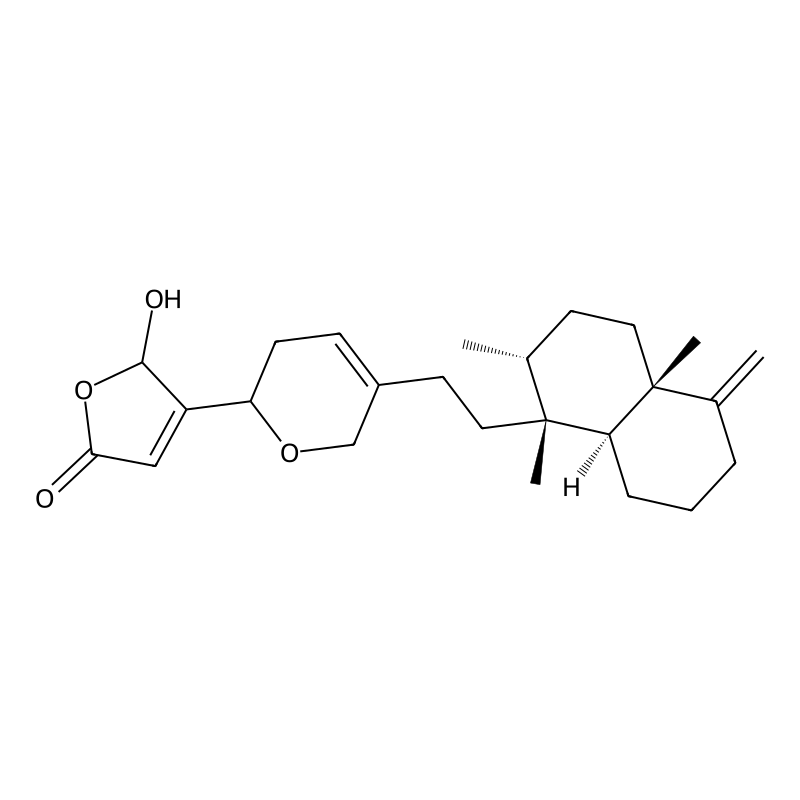

Isomeric SMILES

Cacospongionolide B is a marine natural product derived from the sponge Fasciospongia cavernosa. It belongs to the class of compounds known as sesterterpenoids, characterized by a twenty-five carbon skeleton. This compound is particularly noted for its anti-inflammatory properties, primarily attributed to its ability to inhibit secretory phospholipase A2 enzymes, which play a crucial role in the inflammatory response . The structure of cacospongionolide B features a unique arrangement of functional groups, including a γ-hydroxybutenolide moiety, which contributes to its biological activity and chemical reactivity .

- Oxidation: The compound can be oxidized to form various derivatives, which may alter its biological activity.

- Reduction: Reduction reactions can modify functional groups present in cacospongionolide B, potentially enhancing or diminishing its activity.

- Substitution: Substitution reactions can occur at hydroxyl and butenolide moieties, allowing for the synthesis of analogs with varied properties.

Common reagents used in these reactions include palladium catalysts and boronic acids, with specific temperature and pressure conditions often required to ensure successful transformations.

Cacospongionolide B exhibits significant anti-inflammatory activity. It has been shown to inhibit the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in various models. This inhibition leads to reduced production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory process . The compound operates by blocking nuclear factor kappa B (NF-κB) activation, preventing its translocation into the nucleus and subsequent transcription of pro-inflammatory genes .

The total synthesis of cacospongionolide B has been achieved through several synthetic routes. A notable method involves a twelve-step linear sequence that includes:

- C-Glycosidation: Utilizing a glycal derived from D-arabinose reacted with 3-furyl boronic acid in the presence of a palladium catalyst.

- Suzuki-Miyaura Coupling: This reaction forms key carbon-carbon bonds essential for constructing the complex structure of cacospongionolide B .

These synthetic approaches not only yield the natural product but also allow for the development of structural analogs that may exhibit enhanced biological activities.

Cacospongionolide B has potential applications in pharmacology due to its anti-inflammatory properties. It is being investigated for its ability to treat conditions associated with chronic inflammation, such as asthma, psoriasis, and rheumatoid arthritis. Its selective inhibition of secretory phospholipase A2 makes it a candidate for developing new anti-inflammatory drugs that target specific pathways involved in inflammation .

Studies have demonstrated that cacospongionolide B selectively inhibits secretory phospholipase A2 over cytosolic phospholipase A2, making it an interesting subject for further research into its mechanism of action. In vitro studies have confirmed its effectiveness in reducing inflammatory responses in cell models and animal models, highlighting its potential therapeutic benefits .

Cacospongionolide B shares similarities with other sesterterpenoids but is unique due to its specific structural features and potent biological effects. Similar compounds include:

- Scalaradial: Another marine sesterterpenoid known for anti-inflammatory and apoptosis-inducing properties.

- Manoalide: A well-studied sesterterpenoid recognized for its ability to inhibit phospholipase A2 and exhibit anti-inflammatory effects.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Cacospongionolide B | γ-hydroxybutenolide moiety | Inhibits secretory phospholipase A2 |

| Scalaradial | Contains multiple functional groups | Anti-inflammatory and apoptosis-inducing |

| Manoalide | Similar sesterterpenoid structure | Inhibits phospholipase A2 |

These compounds exhibit similar biological activities but differ in their specific mechanisms of action and structural characteristics, highlighting the uniqueness of cacospongionolide B within this class of natural products .

Cacospongionolide B represents a significant sesterterpene natural product first isolated from the Mediterranean marine sponge Fasciospongia cavernosa [1]. The compound was initially discovered through systematic chemical investigation of this sponge species collected from Adriatic waters [1]. The isolation process involved standard marine natural product extraction methodologies, utilizing organic solvent systems to extract bioactive compounds from the sponge tissue [2].

The original isolation work by De Rosa and colleagues established cacospongionolide B as a new member of the cacospongionolide family of sesterterpenes [1]. The compound was obtained through bioassay-guided fractionation procedures that targeted compounds with phospholipase A2 inhibitory activity [2]. The isolation yields were relatively low, as is typical for marine sesterterpenes, requiring processing of substantial quantities of sponge material to obtain sufficient compound for structural characterization [3].

Following the initial discovery, cacospongionolide B has been consistently isolated from Fasciospongia cavernosa specimens collected from various Mediterranean locations [4]. The compound appears to be a characteristic metabolite of this sponge species, with its presence confirmed across multiple collection sites and seasons [3]. The biosynthetic origin of cacospongionolide B within the sponge remains an area of ongoing investigation, with questions surrounding whether the compound is produced by the sponge itself or by associated microorganisms [2].

Table 1: Isolation Data for Cacospongionolide B from Fasciospongia cavernosa

| Parameter | Value | Reference |

|---|---|---|

| Source Organism | Fasciospongia cavernosa | [1] |

| Collection Location | Mediterranean Sea (Adriatic) | [1] |

| Isolation Year | 1995 | [1] |

| Compound Classification | Sesterterpene | [2] |

| Molecular Formula | C25H36O4 | [5] |

| Molecular Weight | 400.5 g/mol | [6] |

| Chemical Abstracts Service Number | 172854-76-1 | [7] |

Spectroscopic and Computational Structural Analysis

The structural elucidation of cacospongionolide B relied heavily on comprehensive spectroscopic analysis employing multiple nuclear magnetic resonance techniques and mass spectrometry [1]. The molecular formula C25H36O4 was established through high-resolution mass spectrometry, indicating a molecular weight of 400.5 g/mol [5] [6]. This formula suggested the presence of seven degrees of unsaturation, consistent with the observed structural features including ring systems and carbonyl functionalities [1].

Nuclear magnetic resonance spectroscopy provided crucial structural information for cacospongionolide B [8]. The proton nuclear magnetic resonance spectrum revealed characteristic signals for the γ-hydroxybutenolide moiety, a key pharmacophoric element common to the cacospongionolide family [9]. Carbon-13 nuclear magnetic resonance analysis confirmed the presence of 25 carbon atoms arranged in a complex sesterterpene framework featuring both saturated and unsaturated regions [9].

The structural architecture of cacospongionolide B consists of three distinct structural units: a decalin ring system, a dihydropyran moiety, and a γ-hydroxybutenolide lactone [9]. The decalin portion adopts a trans-decalin configuration with specific stereochemical arrangements at multiple chiral centers [8]. The dihydropyran ring serves as a linking unit between the hydrophobic decalin core and the polar butenolide functionality [9].

Table 2: Key Spectroscopic Data for Cacospongionolide B

| Spectroscopic Method | Key Observations | Structural Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | γ-Hydroxybutenolide signals | Lactone functionality confirmed |

| Carbon-13 Nuclear Magnetic Resonance | 25 carbon signals | Complete carbon framework |

| Mass Spectrometry | Molecular ion at m/z 401 | Molecular formula C25H36O4 |

| Infrared Spectroscopy | Carbonyl stretches | Lactone and ketone groups |

The stereochemical assignment of cacospongionolide B required detailed analysis of nuclear Overhauser effect spectroscopy data and coupling patterns [8]. The compound possesses multiple stereocenters, with the absolute configuration initially determined through chemical degradation and comparison with known compounds [1]. Computational chemistry methods have subsequently been employed to validate and refine the stereochemical assignments [8].

Modern computational approaches, including density functional theory calculations, have been applied to predict nuclear magnetic resonance chemical shifts and validate the proposed structure [10]. These computational studies have provided additional confidence in the structural assignments and have helped resolve ambiguities in the original spectroscopic data [10].

Stereochemical Revisions and Nuclear Magnetic Resonance-Based Corrections

The stereochemical understanding of cacospongionolide B and related compounds has evolved significantly since the initial structural assignments [10]. Recent computational studies employing density functional theory-based nuclear magnetic resonance chemical shift calculations have revealed potential inaccuracies in some originally proposed stereochemical arrangements within the cacospongionolide family [10].

While cacospongionolide B itself has maintained its original stereochemical assignment, related compounds such as cacospongionolide E have undergone significant stereochemical revisions [10]. These revisions were prompted by discrepancies between observed carbon-13 nuclear magnetic resonance chemical shifts and those predicted by computational methods for the originally proposed structures [10].

The application of empirical rules in carbon-13 nuclear magnetic resonance chemical shift analysis has become a powerful tool for validating or challenging proposed structures [10]. These empirical approaches, combined with density functional theory calculations, have established new standards for structural validation in marine natural product chemistry [10].

Table 3: Stereochemical Comparison Between Original and Revised Structures

| Compound | Original Configuration | Revised Configuration | Method of Revision |

|---|---|---|---|

| Cacospongionolide B | Trans-trans decalin | No revision required | Computational validation |

| Cacospongionolide E | Trans-trans decalin | Cis-trans decalin | Density functional theory calculations |

The stereochemical revisions have important implications for understanding structure-activity relationships within the cacospongionolide family [10]. The corrected stereochemical assignments provide more accurate models for computational studies and synthetic efforts targeting these compounds [10].

Nuclear magnetic resonance-based structural corrections have become increasingly important as computational methods have advanced [10]. The combination of empirical chemical shift analysis and quantum mechanical calculations now provides unprecedented accuracy in structural validation [10]. This approach has identified several cases where originally proposed marine natural product structures required revision [10].

Comparative Analysis with Related Sesterterpenes (e.g., Cacospongionolide E)

Cacospongionolide B belongs to a larger family of structurally related sesterterpenes isolated from Fasciospongia cavernosa and related sponge species [11]. The most closely related compound is cacospongionolide E, which shares the same molecular formula (C25H36O4) but differs in stereochemical configuration [12] [13].

The structural comparison between cacospongionolide B and cacospongionolide E reveals subtle but significant differences in their decalin ring configurations [10]. While cacospongionolide B maintains a trans-trans configuration in its decalin system, cacospongionolide E has been revised to possess a cis-trans arrangement [10]. This stereochemical difference results in distinct three-dimensional molecular shapes and potentially different biological activities [10].

Table 4: Comparative Structural Features of Cacospongionolide Family Members

| Compound | Molecular Formula | Key Structural Features | Stereochemical Configuration |

|---|---|---|---|

| Cacospongionolide B | C25H36O4 | γ-Hydroxybutenolide, trans-decalin | Trans-trans decalin |

| Cacospongionolide E | C25H36O4 | γ-Hydroxybutenolide, modified decalin | Cis-trans decalin |

| Cacospongionolide F | C25H36O6 | Additional hydroxyl groups | Variable configurations |

The biological activity profiles of cacospongionolide family members show both similarities and differences [14] [15]. All members share phospholipase A2 inhibitory activity, attributed to the common γ-hydroxybutenolide pharmacophore [14]. However, the potency and selectivity of inhibition vary among family members, likely due to differences in their three-dimensional structures [14].

The comparative analysis extends beyond simple structural comparisons to include examination of biosynthetic relationships [11]. The cacospongionolide family appears to arise from common sesterterpene precursors through divergent biosynthetic pathways [11]. Understanding these relationships provides insights into the chemical ecology of Fasciospongia cavernosa and related sponge species [11].

Nuclear magnetic resonance spectroscopic comparison reveals diagnostic differences between family members that can be used for rapid identification [13]. Carbon-13 nuclear magnetic resonance chemical shift patterns are particularly useful for distinguishing between closely related structures [13]. These spectroscopic fingerprints have proven valuable for identifying new family members and confirming structural assignments [13].